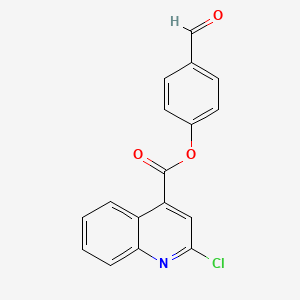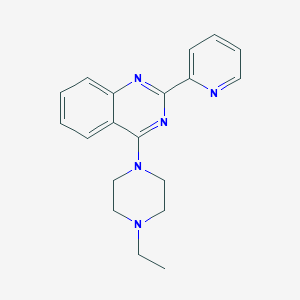
4-(4-Methylpiperidin-1-yl)-2-(pyridin-2-yl)quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methylpiperidin-1-yl)-2-(pyridin-2-yl)quinazoline is a heterocyclic compound that has attracted the attention of researchers due to its potential as an anticancer agent. This compound is a kinase inhibitor that targets a specific protein involved in cell proliferation and survival. In
作用機序
The mechanism of action of 4-(4-Methylpiperidin-1-yl)-2-(pyridin-2-yl)quinazoline involves the inhibition of EGFR activity. This protein is involved in cell proliferation and survival, and its overexpression is associated with many types of cancer. Inhibition of EGFR activity leads to decreased cell proliferation and increased cell death, which can slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer properties, this compound has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One advantage of working with 4-(4-Methylpiperidin-1-yl)-2-(pyridin-2-yl)quinazoline is its specificity for EGFR. This compound targets a specific protein involved in cancer cell growth, which can make it a more effective treatment than other drugs that target multiple proteins. However, one limitation of working with this compound is its potential toxicity. Like all drugs, this compound can have side effects that need to be carefully monitored.
将来の方向性
There are many future directions for research on 4-(4-Methylpiperidin-1-yl)-2-(pyridin-2-yl)quinazoline. One area of focus is the development of more efficient synthesis methods to increase yield and purity. Another area of focus is the development of new formulations of this compound that can improve its bioavailability and reduce its toxicity. Additionally, researchers are exploring the potential of this compound as a treatment for other diseases, such as inflammatory disorders and neurodegenerative diseases. Finally, researchers are investigating the potential of this compound in combination with other drugs to increase its effectiveness as an anticancer agent.
合成法
The synthesis of 4-(4-Methylpiperidin-1-yl)-2-(pyridin-2-yl)quinazoline involves a series of chemical reactions. The first step is the preparation of 4-(4-methylpiperidin-1-yl)aniline by reacting 4-methylpiperidine with aniline. The second step is the reaction of 4-(4-methylpiperidin-1-yl)aniline with 2-chloroquinazoline in the presence of a palladium catalyst to form this compound. The synthesis of this compound has been optimized to increase yield and purity.
科学的研究の応用
4-(4-Methylpiperidin-1-yl)-2-(pyridin-2-yl)quinazoline has been extensively studied for its anticancer properties. This compound has been shown to inhibit the activity of a specific protein called epidermal growth factor receptor (EGFR), which is overexpressed in many types of cancer cells. Inhibition of EGFR activity leads to decreased cell proliferation and increased cell death. This compound has also been studied for its potential as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
4-(4-methylpiperidin-1-yl)-2-pyridin-2-ylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4/c1-14-9-12-23(13-10-14)19-15-6-2-3-7-16(15)21-18(22-19)17-8-4-5-11-20-17/h2-8,11,14H,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAIIOXYTJGHCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=NC3=CC=CC=C32)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(1-Benzyl-2,5-dimethylpyrrol-3-yl)-2-oxoethyl] 5-nitrothiophene-2-carboxylate](/img/structure/B7645483.png)
![methyl 5-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-1,3-thiazol-4-yl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B7645486.png)



![(3S)-1-[2-(1-adamantyl)acetyl]piperidine-3-carboxylic acid](/img/structure/B7645516.png)
![N-[[(2S)-oxolan-2-yl]methyl]-1-phenylpyrazole-3-carboxamide](/img/structure/B7645524.png)
![N-(2,3-dihydro-1H-inden-5-yl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide](/img/structure/B7645527.png)
![(2R,6S)-2,6-dimethyl-N-[3-(1,3,4-oxadiazol-2-yl)phenyl]morpholine-4-carboxamide](/img/structure/B7645528.png)
![3-(4-fluorophenyl)-N-[(3S)-2-oxoazepan-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B7645536.png)
![2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B7645563.png)
![2-chloro-N-[2-(2-chlorophenoxy)ethyl]acetamide](/img/structure/B7645565.png)
![5-cyclopropyl-N-[[(2R)-oxolan-2-yl]methyl]-1,2-oxazole-3-carboxamide](/img/structure/B7645569.png)
![3-[[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,2,3-benzotriazin-4-one](/img/structure/B7645573.png)